molecular formula C22H26O11 B15151352 (5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate

(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate

Cat. No.: B15151352
M. Wt: 466.4 g/mol
InChI Key: SJJRKHVKAXVFJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Curculigoside can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using solvents like ethanol. The process typically includes refluxing the dried and powdered rhizomes with ethanol, followed by partitioning the extract with petroleum ether, chloroform, and ethyl acetate .

Industrial Production Methods

Industrial production of curculigoside often involves high-speed counter-current chromatography for isolation and purification. This method allows for the efficient separation of curculigoside from other phenolic compounds present in the plant extract .

Chemical Reactions Analysis

Types of Reactions

Curculigoside undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different phenolic derivatives, which are useful in various pharmacological applications .

Common Reagents and Conditions

Common reagents used in the reactions involving curculigoside include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the phenolic glucoside structure .

Major Products Formed

The major products formed from the reactions of curculigoside include various phenolic derivatives and glucosides. These products have been studied for their enhanced pharmacological activities, such as improved antioxidant and neuroprotective effects .

Comparison with Similar Compounds

Curculigoside is unique due to its potent neuroprotective and antioxidant properties. Similar compounds include:

Curculigoside stands out due to its comprehensive range of pharmacological activities and its potential for treating a variety of medical conditions.

Properties

IUPAC Name

[5-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRKHVKAXVFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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